molecular formula C8H8ClNO2 B133537 2-Acetylamino-4-chlorophenol CAS No. 26488-93-7

2-Acetylamino-4-chlorophenol

Cat. No. B133537
CAS RN: 26488-93-7
M. Wt: 185.61 g/mol
InChI Key: HGDAFIJKXCFHPG-UHFFFAOYSA-N
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Patent
US04112117

Procedure details

To a solution of 100 grams of 2 amino-4-chlorophenol (0.70 mole) in 1 liter of tetrahydrofuran is added 71 grams of triethylamine (0.70 mole). The resulting solution is cooled with an ice bath. To the solution is then slowly added 55 grams of acetyl chloride (0.70 mole) in 200 ml. of tetrahydrofuran. A precipitate forms (triethylamine hydrochloride). The solution is then filtered and the filtrate evaporated under reduced pressure, yielding a dark solid residue. Recrystallization of the residue from methylene chloride and petroleum ether (1:1) yields 4-chloro-2-acetamidophenol.
[Compound]
Name
2
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].C(N(CC)CC)C.[C:17](Cl)(=[O:19])[CH3:18].Cl.C(N(CC)CC)C>O1CCCC1>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([NH:1][C:17](=[O:19])[CH3:18])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
2
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0.7 mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Name
Quantity
71 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled with an ice bath
FILTRATION
Type
FILTRATION
Details
The solution is then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding a dark solid residue
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from methylene chloride and petroleum ether (1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.